Cas no 936901-72-3 (3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one)

3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one structure
936901-72-3 structure
Product Name:3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one
Numéro CAS:936901-72-3
Le MF:C10H8ClN3O
Mégawatts:221.643020629883
MDL:MFCD23106397
CID:4660267
PubChem ID:53328621
Update Time:2024-10-26

3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one Propriétés chimiques et physiques

Nom et identifiant

    • 3-(8-CHLOROIMIDAZO[1,5-A]PYRAZIN-3-YL)CYCLOBUTANONE
    • 3-(1-chloroH-pyrrolo[1,2-a]pyrazin-6-yl)cyclobutanone
    • 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutan-1-one
    • 3-{8-CHLOROIMIDAZO[1,5-A]PYRAZIN-3-YL}CYCLOBUTAN-1-ONE
    • WXMBSVUDSOHVNL-UHFFFAOYSA-N
    • BCP09673
    • PB35427
    • SB10786
    • TZ001257
    • AK186164
    • 3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-
    • 3-(8-chloro-imidazo[1,5-a]pyrazin-3-yl)cyclobutanone
    • 3-(8-Chloro-imid
    • 3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone (ACI)
    • 8-Chloro-3-(3-oxocyclobutyl)imidazo[3,4-a]pyrazine
    • DS-10067
    • AKOS025403974
    • 936901-72-3
    • DB-105043
    • CS-0035662
    • SCHEMBL594279
    • MFCD23106397
    • 3-(8-Chloro-imidazo[1,5-a]pyrazin-3-yl)-cyclobutanone
    • 3-(8-Chloroimidazo[1,5-alpha]pyrazin-3-yl)cyclobutanone
    • 3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one
    • MDL: MFCD23106397
    • Piscine à noyau: 1S/C10H8ClN3O/c11-9-8-5-13-10(6-3-7(15)4-6)14(8)2-1-12-9/h1-2,5-6H,3-4H2
    • La clé Inchi: WXMBSVUDSOHVNL-UHFFFAOYSA-N
    • Sourire: O=C1CC(C2N3C(C(=NC=C3)Cl)=CN=2)C1

Propriétés calculées

  • Qualité précise: 221.0355896g/mol
  • Masse isotopique unique: 221.0355896g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 15
  • Nombre de liaisons rotatives: 1
  • Complexité: 278
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 47.3
  • Le xlogp3: 1.3

3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Alichem
A099001786-100mg
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone
936901-72-3 95%
100mg
$210.00 2023-08-31
Alichem
A099001786-250mg
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone
936901-72-3 95%
250mg
$415.14 2023-08-31
Alichem
A099001786-1g
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone
936901-72-3 95%
1g
$943.34 2023-08-31
TRC
C385855-10mg
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone
936901-72-3
10mg
$ 70.00 2022-06-06
TRC
C385855-50mg
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone
936901-72-3
50mg
$ 230.00 2022-06-06
TRC
C385855-100mg
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone
936901-72-3
100mg
$ 340.00 2022-06-06
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC12195-5g
3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone
936901-72-3 95%
5g
$1250 2023-09-07
Chemenu
CM255882-100mg
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone
936901-72-3 95%+
100mg
$133 2021-08-04
Chemenu
CM255882-250mg
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone
936901-72-3 95%+
250mg
$237 2021-08-04
Chemenu
CM255882-1g
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone
936901-72-3 95%+
1g
$442 2021-08-04

3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  20 min, rt
1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ,  Ethyl acetate ;  rt → 10.5 °C; 15 min, 10.5 °C; 45 min, 10.5 °C
1.3 Reagents: Sodium carbonate Solvents: Water ;  10 °C
Référence
Substituted imidazopyrazines and imidazotriazines as ACK1 inhibitors and their preparation
, United States, , ,

Méthode de production 2

Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  20 min, rt
1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ,  Ethyl acetate ;  rt → 10.5 °C; 15 min, 10.5 °C; 45 min, 10.5 °C
1.3 Reagents: Sodium carbonate Solvents: Water ;  10 °C
Référence
Imidazo[1,5-a]pyrazin-8-amine in combined treatment with an EGFR kinase inhibitor and an agent that sensitizes tumor cells to the effects of EGFR kinase inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  90 min, rt
1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ,  Ethyl acetate ;  15 min, 10 °C; 45 min, rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  10 °C
Référence
Discovery of Novel Insulin-Like Growth Factor-1 Receptor Inhibitors with Unique Time-Dependent Binding Kinetics
Jin, Meizhong; Petronella, Brenda A.; Cooke, Andy; Kadalbajoo, Mridula; Siu, Kam W.; et al, ACS Medicinal Chemistry Letters, 2013, 4(7), 627-631

Méthode de production 4

Conditions de réaction
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ,  Ethyl acetate ;  < 5 °C; 4 - 5 h, 0 - 5 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  15 - 20 min, pH 8 - 9, 0 - 5 °C
Référence
Preparation of cycloalkylidene carboxylic acids and derivatives as BTK inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction
1.1 Reagents: Dimethylformamide ,  Phosphorus oxychloride Solvents: Ethyl acetate ;  10 °C; 45 min, rt
Référence
Preparation of 8-aminoimidazo[3,4-a]pyrazine as Btk protein kinase inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  20 min, rt
1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ,  Ethyl acetate ;  rt → 10.5 °C; 15 min, 10.5 °C; 45 min, 10.5 °C
1.3 Reagents: Sodium carbonate Solvents: Water ;  10 °C
Référence
Preparation of imidazo[1,5-a]pyrazin-8-amine for use in combination therapy of cancers and cancer metastasis
, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ,  Ethyl acetate ;  2 h, rt
Référence
Process for the preparation of substituted imidazo[1,5-a]pyrazines
, United States, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  20 min, rt
1.2 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ,  Ethyl acetate ;  rt → 10.5 °C; 15 min, 10.5 °C; 45 min, 10.5 °C
1.3 Reagents: Sodium carbonate Solvents: Water ;  10 °C
Référence
Preparation of substituted imidazopyrazines and related compounds as mTOR inhibitors
, United States, , ,

3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one Raw materials

3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one Preparation Products

3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:936901-72-3)3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one
Numéro de commande:A1094857
État des stocks:in Stock
Quantité:250mg/1g
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 20:13
Prix ($):166.0/448.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:936901-72-3)3-{8-chloroimidazo[1,5-a]pyrazin-3-yl}cyclobutan-1-one
A1094857
Pureté:99%/99%
Quantité:250mg/1g
Prix ($):166.0/448.0
Courriel